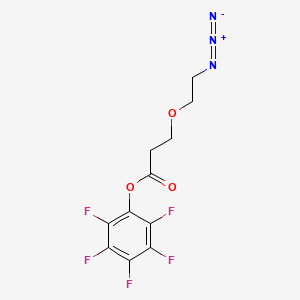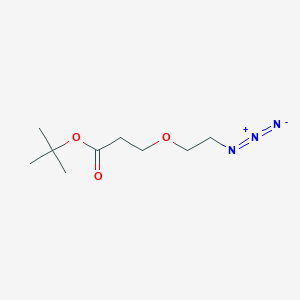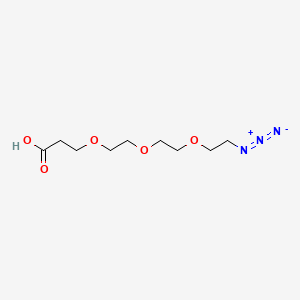
Azido-PEG9-t-butyl ester
Overview
Description
Azido-PEG9-t-butyl ester is a polyethylene glycol (PEG) derivative containing an azide group and a tert-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage . The tert-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
The primary targets of Azido-PEG9-t-butyl ester are molecules with alkyne, BCN, or DBCO groups . These groups can react with the azide group of the compound to form a stable triazole linkage .
Mode of Action
The azide group in this compound reacts with alkyne, BCN, or DBCO groups via a process known as Click Chemistry . This reaction yields a stable triazole linkage . Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
The formation of a stable triazole linkage through click chemistry can be utilized in various biochemical applications, including drug delivery and proteomics research .
Pharmacokinetics
The peg9 spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of a stable triazole linkage with target molecules . This can facilitate the creation of complex molecular structures for various research applications.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . Additionally, the compound’s solubility can be influenced by the nature of the surrounding media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG9-t-butyl ester typically involves the following steps:
Formation of PEG9-t-butyl ester: This involves the esterification of PEG9 with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the Azide Group: The azide group is introduced by reacting the PEG9-t-butyl ester with sodium azide in an appropriate solvent under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of PEG9 with tert-butyl alcohol.
Types of Reactions:
Click Chemistry: The azide group reacts with terminal alkynes and cyclooctyne derivatives to form stable triazole linkages
Deprotection: The tert-butyl ester group can be deprotected under acidic conditions to yield a free carboxylic acid.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used for the azide-alkyne cycloaddition reaction.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the tert-butyl protecting group.
Major Products:
Triazole Linkages: Formed from the click chemistry reaction.
Free Carboxylic Acid: Obtained after deprotection of the tert-butyl ester group.
Scientific Research Applications
Azido-PEG9-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules through click chemistry, aiding in the study of biological processes.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Utilized in the production of functionalized materials and coatings.
Comparison with Similar Compounds
Azido-PEG4-t-butyl ester: Shorter PEG chain, similar reactivity.
Azido-PEG12-t-butyl ester: Longer PEG chain, increased solubility.
Azido-PEG9-methyl ester: Similar PEG chain length but different ester group
Uniqueness: Azido-PEG9-t-butyl ester is unique due to its optimal PEG chain length, which balances solubility and reactivity. The tert-butyl ester group provides a protective function that can be easily removed under acidic conditions, making it versatile for various applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N3O11/c1-25(2,3)39-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-23-21-37-19-17-35-15-13-33-11-9-31-7-5-27-28-26/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZVYHQBKFTIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125969 | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-43-7 | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















